Indole, 3-(2-pyridylmethyl)- is a chemical compound that belongs to the indole family, characterized by its unique bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is classified as an aromatic heterocycle and is notable for its presence in various biological systems and applications in medicinal chemistry. The molecular formula for Indole, 3-(2-pyridylmethyl)- is with a molecular weight of approximately 198.22 g/mol.
Indole derivatives, including Indole, 3-(2-pyridylmethyl)-, are often synthesized from natural sources or through chemical synthesis methods. Indole itself can be derived from the amino acid tryptophan and is found in various plant and animal products. The specific compound, Indole, 3-(2-pyridylmethyl)-, can be synthesized through various chemical reactions involving pyridine derivatives and indole.
Indole, 3-(2-pyridylmethyl)- is classified under:
The synthesis of Indole, 3-(2-pyridylmethyl)- can be achieved through several methods:
The reactions typically occur under controlled temperatures ranging from 200 °C to 500 °C depending on the method used. Yields can vary significantly based on reaction conditions and starting materials.
Indole, 3-(2-pyridylmethyl)- features a complex structure with distinct regions:
Indole, 3-(2-pyridylmethyl)- undergoes various chemical reactions typical of indoles:
The reactivity profile of this compound allows it to serve as an intermediate in synthesizing other biologically active compounds.
Indole derivatives are known for their diverse biological activities. The mechanism of action for Indole, 3-(2-pyridylmethyl)- may involve:
Data suggests that compounds with similar structures exhibit effects such as modulation of mood and cognition due to their interaction with central nervous system receptors.
Indole, 3-(2-pyridylmethyl)- has significant applications in:
The 3-(2-pyridylmethyl)indole scaffold exhibits distinct conformational flexibility due to the methylene linker (–CH₂–) bridging the indole C3 and pyridine rings. Single-crystal X-ray analyses reveal that the dihedral angle between the indole and pyridine planes ranges from 65° to 85°, enabling adaptive folding for target binding [1] [7]. This flexibility allows the molecule to adopt gauche or anti conformations, with the gauche orientation predominating in non-polar environments due to reduced steric clash. Key bond parameters include:
Table 1: Conformational Parameters from Crystallographic Data [1] [7]
Bond/Length | Angle/Torsion | Conformation Preference |
---|---|---|
C3–C(methylene) = 1.51 Å | C3–C–C–N = 112°–118° | Gauche (apolar media) |
C(methylene)–N = 1.35 Å | Dihedral = 65°–85° | Anti (polar media) |
The methylene linker’s rotational freedom facilitates biological interactions but imposes a 7–9 kcal/mol rotational barrier, as confirmed by DFT calculations [7]. Solvent polarity significantly modulates conformation: polar solvents (e.g., DMSO) stabilize the anti conformer through solvation of the pyridyl N, while aprotic environments favor gauche folding [7].
The 3-(2-pyridylmethyl)indole system features a conjugated electron network with pronounced charge transfer from the electron-rich indole (HOMO = −5.8 eV) to the electron-deficient pyridine (LUMO = −1.9 eV) [1] [5]. Key electronic characteristics include:
UV-Vis spectroscopy reveals a redshifted absorption at 290 nm (ε = 12,500 M⁻¹cm⁻¹) attributed to a π→π* transition with intramolecular charge-transfer character [9]. The methylene spacer limits direct π-conjugation but enables through-space delocalization, evidenced by:
Table 2: Electronic Properties of 3-(2-Pyridylmethyl)indole [1] [5] [9]
Property | Value | Comparison to Indole |
---|---|---|
HOMO Energy | −5.8 eV | Higher (−6.1 eV) |
LUMO Energy | −1.9 eV | Lower (−1.5 eV) |
HOMO-LUMO Gap | 3.9 eV | Larger (4.7 eV) |
λmax (UV-Vis) | 290 nm | 275 nm (indole) |
Fluorescence Quantum Yield | 0.08 | 0.24 (indole) |
π-Stacking Propensity
The indole and pyridine rings engage in synergistic π-stacking:
X-ray crystallography of Notum inhibitors shows 3-(2-pyridylmethyl)indole derivatives sandwiched between Phe268 and Tyr129 residues via T-shaped π-π contacts (angle = 75°) [2].
Hydrogen Bonding
Cation-π Interactions
The indole moiety binds cationic groups (e.g., Lys⁺, Arg⁺) via quadrupole-cation attraction (−5 to −7 kcal/mol). This is exemplified in the Cu(I) chaperone protein CusF, where Trp indole coordinates metal ions [7].
Table 3: Non-Covalent Interaction Energies [2] [5] [7]
Interaction Type | Energy (kcal/mol) | Biological Relevance |
---|---|---|
π-π Stacking | −8 to −12 | Protein aromatic residue binding |
Pyridyl H-bonding | −3 to −5 | Solvent mediation |
Cation-π | −5 to −7 | Metal ion/methylammonium binding |
Indole NH H-bonding | −2 to −4 | Weak substrate anchoring |
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